molecular formula C11H16N2O2 B3001350 1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea CAS No. 223600-51-9

1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea

Cat. No.: B3001350
CAS No.: 223600-51-9
M. Wt: 208.261
InChI Key: OMOVNZOSGRVZPV-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea is an organic compound with a unique structure that combines a hydroxy group, a methyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea typically involves the reaction of 1-(1-Hydroxy-2-methylpropan-2-yl)amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction yields the desired product after purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl, KBr), alkylating agents (e.g., methyl iodide)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    1-(1-Hydroxy-2-methylpropan-2-yl)urea: Lacks the phenyl group, resulting in different chemical and biological properties.

    3-Phenylurea: Lacks the hydroxy and methyl groups, leading to variations in reactivity and applications.

    1-(1-Hydroxy-2-methylpropan-2-yl)-3-methylurea:

Uniqueness: 1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea is unique due to the combination of its hydroxy, methyl, and phenylurea groups. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-hydroxy-2-methylpropan-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,8-14)13-10(15)12-9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOVNZOSGRVZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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